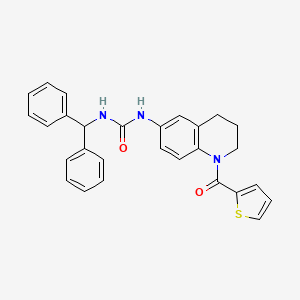

1-Benzhydryl-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

Beschreibung

1-Benzhydryl-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a urea derivative characterized by a benzhydryl group and a tetrahydroquinoline scaffold substituted with a thiophene-2-carbonyl moiety. Its benzhydryl group enhances lipophilicity, which may influence pharmacokinetics, while the thiophene-2-carbonyl substituent introduces electronic effects that could modulate binding interactions in biological systems . Safety data indicate significant hazards, including flammability, toxicity, and environmental risks, necessitating stringent handling protocols .

Eigenschaften

IUPAC Name |

1-benzhydryl-3-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N3O2S/c32-27(25-14-8-18-34-25)31-17-7-13-22-19-23(15-16-24(22)31)29-28(33)30-26(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-6,8-12,14-16,18-19,26H,7,13,17H2,(H2,29,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHDJNFNMNDFGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)N(C1)C(=O)C5=CC=CS5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-Benzhydryl-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may involve:

Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

Introduction of the Thiophene-2-Carbonyl Group: This step involves the acylation of the tetrahydroquinoline core with thiophene-2-carbonyl chloride under basic conditions.

Formation of the Benzhydryl Urea Moiety: The final step involves the reaction of the intermediate with benzhydrylamine and an isocyanate to form the urea linkage.

Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

1-Benzhydryl-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Benzhydryl-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 1-Benzhydryl-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Analogous Compounds

4-{2-[1-(2-Cyanoethyl)-1,2,3,4-tetrahydroquinolin-6-yl]diazenyl} Benzonitrile

- Structural Differences: Replaces the urea and benzhydryl groups with a diazenyl linker and cyanoethyl substituent. The tetrahydroquinoline core is retained but lacks the thiophene-2-carbonyl moiety.

- Functional Implications: The diazenyl group facilitates redox activity, making it suitable for electrochemical applications such as Cu electrodeposition . The cyanoethyl group enhances solubility in polar solvents compared to the lipophilic benzhydryl group in the target compound.

- Safety Profile: No reported explosive hazards, suggesting greater stability under standard conditions compared to the target compound .

1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl Urea (7a)

- Structural Differences: Features a tetrahydrobenzo[b]thiophene scaffold instead of tetrahydroquinoline, with a hydrazono-benzoyl urea backbone.

- Hydrazono groups introduce tautomerism, which could affect stability and reactivity compared to the target compound’s simpler urea linkage .

- Applications : Primarily explored in organic synthesis rather than biological contexts, highlighting structural versatility.

1-(3,5-Dimethoxyphenyl)-3-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]urea

- Structural Differences: Substitutes benzhydryl with a 3,5-dimethoxyphenyl group while retaining the thiophene-2-carbonyl-tetrahydroquinoline core.

- Functional Implications :

Comparative Data Table

Key Research Findings and Implications

- Biological Activity : The benzhydryl group in the target compound may enhance blood-brain barrier penetration, making it a candidate for central nervous system-targeted therapies. In contrast, dimethoxyphenyl analogs prioritize solubility for systemic applications .

- Safety : The target compound’s explosive and toxic hazards necessitate specialized storage (e.g., inert atmospheres, low temperatures), unlike the more stable diazenyl or methoxy-substituted analogs .

- Synthetic Challenges: The thiophene-2-carbonyl group requires precise acylation conditions to avoid side reactions, whereas cyanoethyl or hydrazono groups in analogs allow simpler functionalization .

Biologische Aktivität

1-Benzhydryl-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a synthetic compound with a complex structure that has attracted significant attention in biological and medicinal chemistry. Its molecular formula is , and it combines elements from benzhydryl, thiophene, and tetrahydroquinoline frameworks, which contribute to its potential biological activities.

Chemical Structure

The compound features a benzhydryl group linked to a tetrahydroquinoline core via a urea linkage, with a thiophene-2-carbonyl substituent. This unique arrangement allows for diverse interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Tetrahydroquinoline Core : Achieved through a Pictet-Spengler reaction involving an aldehyde or ketone and an amine.

- Acylation with Thiophene-2-Carbonyl : The tetrahydroquinoline is acylated using thiophene-2-carbonyl chloride under basic conditions.

- Urea Formation : The final step involves reacting the intermediate with benzhydrylamine and an isocyanate to form the urea linkage.

Research indicates that 1-Benzhydryl-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea may exert its biological effects by interacting with specific molecular targets. Preliminary studies suggest its involvement in pathways related to cell proliferation and apoptosis , potentially modulating enzyme activity or receptor functions.

Pharmacological Studies

Several studies have explored the pharmacological properties of this compound:

- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent.

- Antimicrobial Properties : Preliminary screenings indicate that it may possess antimicrobial activity against certain bacterial strains.

Comparative Analysis

To understand its efficacy and potential applications better, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-Benzhydryl-3-(5-(thiophene-2-yl)-1,3,4-oxadiazol-2-yl)urea | Oxadiazole derivative | Anticancer |

| 1-Benzhydryl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea | Thiophene derivative | Antimicrobial |

The unique combination of functional groups in 1-Benzhydryl-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea may provide distinct advantages over these analogs in terms of selectivity and potency.

Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound against human breast cancer cells (MCF7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 5 µM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound showed promising results with minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antimicrobial activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.